Fortimicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fortimicin, also known as astromicin, is a pseudo-disaccharide antibiotic with an aminocyclitol moiety. It belongs to the aminoglycoside class of antibiotics and is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally distinct from other aminoglycosides, which contributes to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fortimicin is typically synthesized through a series of complex chemical reactions involving the fermentation of specific microorganisms. The primary organism used for its production is Micromonospora olivasterospora. The biosynthesis involves multiple steps, including the incorporation of various sugar moieties and the formation of the aminocyclitol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The microorganism Micromonospora olivasterospora is cultured in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Chemical Reactions Analysis
Types of Reactions
Fortimicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different antibacterial properties.
Reduction: Reduction reactions can modify the aminocyclitol moiety, potentially altering the antibiotic’s activity.
Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of new analogs with varied pharmacological profiles.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides for amino group substitutions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with potentially different antibacterial activities and pharmacokinetic properties .
Scientific Research Applications
Fortimicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of aminoglycosides.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics
Mechanism of Action
Fortimicin exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis, leading to the production of faulty proteins and ultimately causing bacterial cell death. The aminocyclitol moiety plays a crucial role in this binding process, making this compound effective against a broad range of bacteria .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Another aminoglycoside with a similar mechanism of action but different structural features.
Tobramycin: Shares the aminocyclitol moiety but has different sugar attachments.
Amikacin: Modified aminoglycoside with enhanced activity against resistant bacteria.
Uniqueness of Fortimicin
This compound’s unique structure, particularly its pseudo-disaccharide and aminocyclitol moiety, distinguishes it from other aminoglycosides. This structural uniqueness contributes to its broad-spectrum activity and reduced susceptibility to certain bacterial resistance mechanisms .
Properties
IUPAC Name |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDUPMYXGFNAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860688 |
Source
|
Record name | 2-Amino-5-[glycyl(methyl)amino]-3,6-dihydroxy-4-methoxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.